4-(Difluoromethoxy)-2,6-difluorobenzaldehyde
Overview
Description
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde is an organic compound characterized by the presence of difluoromethoxy and difluorobenzaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde typically involves the difluoromethylation of appropriate precursors. One common method includes the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents under controlled conditions. For instance, difluorocarbene generated from difluoromethylating reagents can be used to introduce the difluoromethoxy group .
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate the efficient introduction of difluoromethoxy groups onto the benzaldehyde core .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The aldehyde group in the compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Difluoromethylating Agents:
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Carboxylic Acids: Formed from the oxidation of the aldehyde group.
Scientific Research Applications
4-(Difluoromethoxy)-2,6-difluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, in the context of idiopathic pulmonary fibrosis, the compound has been shown to inhibit the epithelial-mesenchymal transition (EMT) process by modulating the TGF-β1/Smad signaling pathway. This inhibition reduces the expression of proteins associated with fibrosis, such as α-SMA and collagen .
Comparison with Similar Compounds
Trifluoromethyl Ethers: Compounds with trifluoromethyl groups exhibit similar properties but differ in their reactivity and biological activities.
Difluoromethoxylated Ketones: These compounds share the difluoromethoxy group but have different core structures and applications.
Uniqueness: 4-(Difluoromethoxy)-2,6-difluorobenzaldehyde is unique due to its specific substitution pattern and the presence of both difluoromethoxy and difluorobenzaldehyde groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-1-4(14-8(11)12)2-7(10)5(6)3-13/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXBLTLWIYNKJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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